tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Description
tert-Butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic amine derivative with a 3,7-diazabicyclo[3.3.1]nonane scaffold. This compound features a benzyl group at N7, a tert-butyl carbamate (Boc) group at N3, and a ketone at the C9 position. Its stereochemistry (1R,5S) is critical for its biological activity and molecular interactions. Synthesized via a Mannich-like reaction involving tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde in methanol under reflux conditions, it is a key intermediate in medicinal chemistry for nicotinic acetylcholine receptor (nAChR) subtype-selective ligands . The compound’s CAS number is 227940-70-7, with a molecular formula of C₁₉H₂₆N₂O₃ and a molecular weight of 330.43 g/mol .
Properties
Molecular Formula |
C19H26N2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-12-15-10-20(11-16(13-21)17(15)22)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16+ |
InChI Key |
NQUQKYBHLOZWLJ-IYBDPMFKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CN(C[C@@H](C1)C2=O)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Synthesis: Double Mannich Reaction
The foundational step in preparing tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is the synthesis of the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold. This is typically achieved through a double Mannich reaction involving:
- tert-butyl 4-oxopiperidine-1-carboxylate as the starting ketoester,
- Benzylamine as the amine source,
- Paraformaldehyde as the aldehyde component.
This reaction forms the bicyclic ring system with nitrogen atoms at the 3 and 7 positions and introduces the tert-butyl carboxylate protecting group at the 3-position nitrogen.
Protection and Deprotection Strategies
- The N-benzyl group is initially introduced as a protecting group on one nitrogen to facilitate selective functionalization.
- After bicyclic ring formation, the N-benzyl group is removed by catalytic hydrogenation using palladium on activated charcoal (Pd/C) under hydrogen atmosphere, yielding the N-tert-butoxycarbonyl (N-Boc) protected intermediate in high yield and purity.
- The Boc group serves as a protecting group during further synthetic transformations and is removed in the final step under acidic conditions (e.g., hydrochloric acid in 1,4-dioxane).
Functionalization of the Bicyclic Core
Summary Table of Preparation Methods
Research Discoveries and Notes
- The 3,7-diazabicyclo[3.3.1]nonane scaffold is synthetically accessible and serves as a versatile platform for generating biologically active compounds with activity at nicotinic acetylcholine receptors (nAChRs).
- The choice of protecting groups and order of deprotection significantly influences synthetic efficiency and yield.
- The bicyclic scaffold's conformational properties and substitution patterns affect receptor binding and selectivity, underscoring the importance of precise synthetic control.
- The tert-butyl ester at the 3-carboxylate position provides stability and synthetic handle for further derivatization or biological conjugation.
Chemical Reactions Analysis
7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove protective groups or reduce double bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism by which 7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the bicyclic structure act as ligands, coordinating with metal centers and stabilizing them. This property is particularly useful in radiopharmaceuticals, where the compound can be used to deliver radioactive isotopes to specific biological targets . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or metal ion chelation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Analogues
Key Differences and Implications
Substituent Effects on Bioactivity
- Benzyl Group (N7) : The benzyl group in the target compound enhances lipophilicity (logP ~2.5) and π-π stacking interactions with aromatic residues in nAChRs, contributing to subtype selectivity . In contrast, the ethyl group in compound 71 reduces steric hindrance, favoring tubulin binding .
- Oxo vs. Hydroxy/Oxa : The C9 ketone in the target compound stabilizes the bicyclic conformation via intramolecular hydrogen bonding, critical for receptor binding. Replacing oxo with hydroxy (compound 62 ) or oxa (ether) alters solubility and metabolic stability .
Stereochemical Impact
The (1R,5S) configuration in the target compound ensures optimal spatial orientation for nAChR binding. For example, the diastereomer (1S,5R)-7-benzyl analogue shows 10-fold lower affinity for α4β2 nAChRs .
Biological Activity
The compound tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS Number: 227940-70-7) is a member of the diazabicyclo[3.3.1]nonane family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 330.42 g/mol. The structural characteristics include a bicyclic framework that is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O3 |
| Molecular Weight | 330.42 g/mol |
| CAS Number | 227940-70-7 |
| Purity | ≥ 97% |
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Research indicates that derivatives of the diazabicyclo[3.3.1]nonane scaffold, including tert-butyl (1R,5S)-7-benzyl-9-oxo derivatives, exhibit significant interactions with nAChRs. These receptors are critical in various neurological processes and are implicated in several diseases.
Key Findings:
- Compounds derived from the diazabicyclo[3.3.1]nonane framework have shown varying affinities for different nAChR subtypes.
- A study reported that certain derivatives achieved high affinity for the α4β2* subtype with K_i values in the low nanomolar range (e.g., 45 nM) .
Structure-Activity Relationships (SAR)
The biological activity of these compounds is heavily influenced by their structural features:
- Hydrogen Bonding: The presence of hydrogen bond acceptors (HBA) significantly enhances binding affinity to nAChRs.
- Substituent Effects: Small alkyl groups tend to increase agonistic activity, while larger aryl groups may shift activity towards partial agonism or antagonism .
Case Study 1: Agonistic Activity on nAChRs
In a study involving Xenopus oocytes expressing various nAChR subtypes, several diazabicyclo[3.3.1]nonane derivatives were tested for their agonistic properties:
- Results: Compounds with small alkyl substituents displayed strong agonistic profiles, while those with larger aryl groups exhibited reduced efficacy .
Case Study 2: Synthesis and Evaluation of Derivatives
Another research effort focused on synthesizing novel derivatives of the diazabicyclo[3.3.1]nonane scaffold to evaluate their potential as therapeutic agents:
Q & A
Q. What are the established synthetic routes for tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, and how do reaction conditions impact yield and purity?
The compound is synthesized via a Mannich-like reaction. A key method involves refluxing tert-butyl 4-oxopiperidine-1-carboxylate with benzylamine and paraformaldehyde in methanol, followed by iterative paraformaldehyde additions to form the bicyclic core . Yield optimization requires strict temperature control (reflux at ~65°C) and stoichiometric adjustments (e.g., benzylamine:paraformaldehyde ratio of 1:2.2). Purification via recrystallization or silica-gel chromatography is critical to achieve >95% purity . Competing routes using acetylacetone or Grignard reagents may introduce stereochemical by-products, necessitating chiral HPLC validation .
Q. What analytical techniques are recommended to confirm the stereochemical integrity of the (1R,5S) configuration?
X-ray crystallography is definitive for confirming spatial arrangement, as demonstrated in antiarrhythmic studies of analogous bicyclic compounds . For routine analysis, use - and -NMR with NOE (Nuclear Overhauser Effect) experiments to validate chair-boat or chair-chair conformers. Chiral stationary-phase HPLC (e.g., Chiralpak® AD-H column) resolves enantiomeric impurities, with mobile phases like hexane:isopropanol (90:10) .
Q. How should researchers handle and store this compound to ensure stability?
Store under inert atmosphere (argon) at 2–8°C in sealed, moisture-proof containers. The compound is sensitive to oxidative degradation (evidenced by H302/H315 hazard codes) . Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis of the tert-butyl ester or benzyl group oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities across studies (e.g., antiarrhythmic vs. enzyme inhibition)?
Discrepancies often arise from assay specificity. For example, antiarrhythmic activity in dogs (IC ~3–6 mg/kg) involves voltage-gated sodium channel modulation, while enzyme inhibition (e.g., cytochrome P450) requires SPR (Surface Plasmon Resonance) binding assays . Validate target engagement using knock-out cell lines or isotopic labeling (e.g., -ligand displacement) .
Q. What methodologies elucidate the reaction mechanism of this compound in nucleophilic substitutions or oxidations?
Mechanistic studies employ DFT (Density Functional Theory) calculations to map transition states for bicyclic ring-opening reactions. Experimentally, monitor intermediates via in situ IR spectroscopy during oxidation with KMnO (in acidic HO/acetone) or reduction with LiAlH (THF, −78°C) . Isotopic labeling (e.g., ) tracks oxygen incorporation during ketone formation .
Q. How can researchers design analogs to improve metabolic stability while retaining activity?
Replace the benzyl group with fluorinated or heteroaromatic substituents (e.g., pyridyl) to reduce CYP450-mediated oxidation. Introduce methyl groups at C6/C8 to sterically hinder esterase cleavage. Assess metabolic half-life using liver microsome assays (human/rat) and correlate with LogP (aim for 1.5–3.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
